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Compound of Interest

Compound Name: Amidox

Cat. No.: B1664867

A Note on "Amidox Selection": Extensive research has not yielded any information on a
lentiviral vector selection system based on "Amidox." The term "Amidox" appears to be
associated with antibacterial pharmaceutical products and not with a selectable marker for
mammalian cell culture in the context of lentiviral transduction. Therefore, this document
provides detailed protocols for lentiviral vector production, transduction, and subsequent
selection of transduced cells using puromycin, a widely established and effective selection
antibiotic.

Introduction

Lentiviral vectors are a powerful tool for gene delivery to a wide range of mammalian cells,
including both dividing and non-dividing cells.[1][2] They are commonly used to create stable
cell lines with long-term expression of a transgene.[1] This is achieved through the integration
of the viral genome into the host cell's DNA.[1] To enrich the population of successfully
transduced cells, a selectable marker is often included in the lentiviral vector. This allows for
the elimination of non-transduced cells, resulting in a homogenous population of cells
expressing the gene of interest.[3]

This application note provides a comprehensive overview and detailed protocols for the
production of lentiviral particles, transduction of target cells, and the selection of stable cell
lines using puromycin.

Data Presentation

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1664867?utm_src=pdf-interest
https://www.benchchem.com/product/b1664867?utm_src=pdf-body
https://www.benchchem.com/product/b1664867?utm_src=pdf-body
https://www.benchchem.com/product/b1664867?utm_src=pdf-body
https://www.addgene.org/guides/lentivirus/
https://www.alstembio.com/web/product_list.php?category=Lentiviral_Reporter_Plasmids
https://www.addgene.org/guides/lentivirus/
https://www.addgene.org/guides/lentivirus/
https://www.truemeds.in/medicine/amidox-250-mg-injection-2-ml-tm-inon2-011011
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: Typical Puromycin Concentration for Selection

of Various Cell Lines

Puromycin Concentration

Cell Line Selection Time (days)
(ng/mL)

HEK293T 1-2 2-4

HelLa 1-2 2-4

A549 1-3 3-5

Jurkat 0.5-1.5 3-7

Mouse Embryonic Fibroblasts
2-5 3-5

(MEFs)

Note: The optimal puromycin concentration is cell-line dependent and should be determined

empirically by performing a kill curve experiment prior to selection.

Table 2: Example of a Puromycin Kill Curve Experiment

Setup
Well Puromycin Concentration (ug/mL)
1 0 (Control)
2 0.5
3 1.0
4 15
5 2.0
6 2.5
7 3.0
8 4.0
9 5.0
10 10.0
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Observe cells daily and determine the lowest concentration that results in complete cell death
within 3-7 days.

Experimental Protocols
Lentiviral Vector Production in HEK293T Cells

This protocol describes the production of lentiviral particles using a second-generation
packaging system.

Materials:
o HEK293T cells
e Complete DMEM (high glucose, 10% FBS, 1% Penicillin-Streptomycin)

 Lentiviral transfer plasmid (containing your gene of interest and a puromycin resistance
cassette)

o Packaging plasmid (e.g., psPAX2)

e Envelope plasmid (e.g., pMD2.G)

o Transfection reagent (e.g., Lipofectamine 3000, PEI)
e Opti-MEM | Reduced Serum Medium

e 0.45 um syringe filters

Sterile microcentrifuge tubes and conical tubes

Protocol:

e Day 1: Seed HEK293T Cells

o Plate 5 x 1076 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.

o Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of
transfection.
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e Day 2: Transfection

o In a sterile tube (Tube A), mix the following plasmids:

» 4 ug of the transfer plasmid

» 2 ug of the packaging plasmid (psPAX2)

= 1 pg of the envelope plasmid (pMD2.G)

o Add serum-free medium (e.g., Opti-MEM) to bring the total volume to 500 pL.

o In a separate sterile tube (Tube B), add your transfection reagent to 500 uL of serum-free
medium according to the manufacturer's instructions.

o Add the DNA mixture from Tube A to Tube B, mix gently, and incubate at room
temperature for 15-20 minutes.

o Gently add the transfection complex dropwise to the HEK293T cells.

o Incubate at 37°C with 5% CO2.

» Day 3: Change Medium

o After 16-24 hours, carefully aspirate the medium containing the transfection complex and
replace it with 10 mL of fresh, pre-warmed complete DMEM.

e Day 4 & 5: Harvest Viral Supernatant

o At 48 hours post-transfection, collect the supernatant containing the viral particles into a
sterile conical tube.

o Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.

o At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour
collection.

o Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any cell debris.
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o Filter the clarified supernatant through a 0.45 pm syringe filter.

o The viral supernatant can be used immediately or aliquoted and stored at -80°C.

Lentiviral Transduction of Target Cells

Materials:

o Target cells

o Complete culture medium for target cells
 Lentiviral supernatant

o Polybrene (Hexadimethrine bromide)

o 6-well plates

Protocol:

e Day 1: Seed Target Cells

o Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on
the day of transduction.

e Day 2: Transduction
o Thaw the lentiviral supernatant on ice.

o Prepare the transduction medium by adding Polybrene to the complete culture medium of
your target cells to a final concentration of 4-8 ug/mL. Polybrene enhances transduction
efficiency.

o Remove the old medium from the target cells and add the transduction medium.

o Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a
range of viral supernatant volumes to determine the optimal multiplicity of infection (MOI).

o Gently swirl the plate to mix.
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o Incubate at 37°C with 5% CO2 for 24 hours.

Puromycin Selection of Transduced Cells

Materials:

e Transduced cells

o Complete culture medium for target cells
e Puromycin

Protocol:

o Day 3: Begin Selection

o 24-48 hours post-transduction, aspirate the medium containing the virus and replace it
with fresh complete culture medium containing the appropriate concentration of puromycin
(determined from a kill curve).

e Days 4-10: Maintain Selection
o Replace the medium with fresh puromycin-containing medium every 2-3 days.
o Monitor the cells daily. Non-transduced cells should begin to die off.

o Continue selection until all cells in a non-transduced control well are dead (typically 3-7
days).

» Expansion of Stable Cell Pool

o Once selection is complete, the remaining viable cells represent a stable pool of
transduced cells.

o Wash the cells with PBS and replace the medium with fresh complete culture medium

without puromycin.

o Expand the stable cell pool for further experiments.
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Caption: Workflow for lentiviral vector production.
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Caption: Workflow for lentiviral transduction and selection.
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Caption: Mechanism of action of puromycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. Amidox 250 MG Injection 2 ML | Order Amidox 250 MG Injection 2 ML Online at Truemeds
[truemeds.in]

 To cite this document: BenchChem. [Application Notes & Protocols: Lentiviral Vector
Transduction and Selection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664867#lentiviral-vector-protocols-involving-
amidox-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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